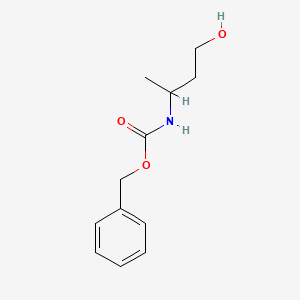
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Vue d'ensemble
Description
“Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester” is a chemical compound with the molecular formula C9H19NO3 . It is also known by other names such as “N-Boc-3-Amino-1-butanol” and "tert-Butyl (4-hydroxybutan-2-yl)carbamate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamic acid group attached to a 3-hydroxy-1-methylpropyl group and a phenylmethyl ester group . The molecular weight of the compound is 189.25 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 301.4±25.0 °C and a predicted density of 1.010±0.06 g/cm3 . It is recommended to be stored at a temperature of 2-8°C . The predicted pKa value of the compound is 12.32±0.46 .Applications De Recherche Scientifique
Enantioselective Synthesis and Chiral Compounds
Carbamic acid derivatives are employed in the enantioselective preparation of dihydropyrimidones, highlighting their role in synthesizing chiral compounds through Mannich reactions and stereochemical configuration control (Goss et al., 2009).
Inhibitors of Calpain
Research has demonstrated the synthesis of specific carbamic acid derivatives as potent inhibitors of calpain, an enzyme involved in various cellular functions. This includes the synthesis of [1-[(5-hydroxy-4-(phenylmethyl)-3-oxazolidinyl)carbonyl]-2-ethylpropyl]carbamic acid phenylmethyl ester (MDL 104,903), providing insights into the mechanism of action for these inhibitors (Peet et al., 1999).
Chiral Intermediates for Drug Synthesis
The diastereoselective microbial reduction of carbamic acid derivatives has been explored for preparing chiral intermediates, such as in the total synthesis of the HIV protease inhibitor Atazanavir. This highlights the application of carbamic acid derivatives in the synthesis of pharmaceutically relevant compounds with high stereochemical purity (Patel et al., 2003).
Prodrug Forms and Bioconversion
Carbamic acid esters have been evaluated as prodrug forms for dopaminergic drugs, aiming to protect parent phenols against first-pass metabolism. This research provides insights into the stability and enzymatic lability of these compounds, offering potential applications in improving drug pharmacokinetics (Hansen et al., 1991).
Safety and Hazards
The compound is classified under the GHS07 hazard class and carries the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
benzyl N-(4-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444753 | |
| Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174743-89-6 | |
| Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



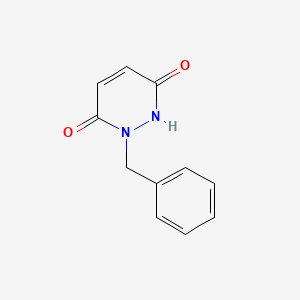


![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)

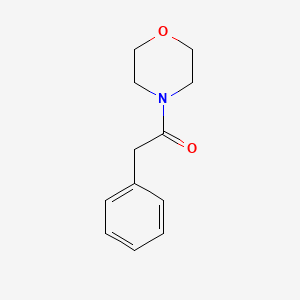
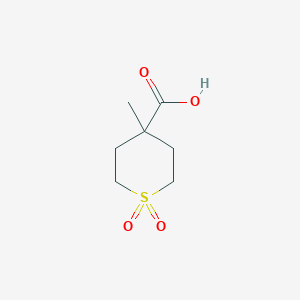
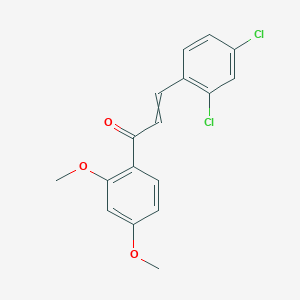
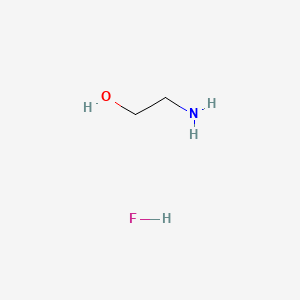
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)



